4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one 4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 340041-92-1
VCID: VC8266451
InChI: InChI=1S/C10H10N2O4/c13-10-11-8(6-16-10)5-7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)
SMILES: C1C(NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C10H10N2O4
Molecular Weight: 222.2 g/mol

4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one

CAS No.: 340041-92-1

Cat. No.: VC8266451

Molecular Formula: C10H10N2O4

Molecular Weight: 222.2 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one - 340041-92-1

Specification

CAS No. 340041-92-1
Molecular Formula C10H10N2O4
Molecular Weight 222.2 g/mol
IUPAC Name 4-[(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C10H10N2O4/c13-10-11-8(6-16-10)5-7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)
Standard InChI Key CCEJPIYBVGYGEM-UHFFFAOYSA-N
SMILES C1C(NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1C(NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural Characteristics and Stereochemical Considerations

The oxazolidinone core of 4-[(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one adopts a near-planar conformation, as observed in its chloro-substituted analog, (4S)-4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one . X-ray crystallographic studies of the chloro derivative reveal:

  • Ring planarity: Mean deviation of 0.0204 Å from the oxazolidinone plane .

  • Stereochemical orientation: The (4S) configuration at the oxazolidinone ring and (R) configuration at the chiral center of the nitrophenylmethyl group create a defined three-dimensional structure critical for molecular interactions .

  • Intermolecular interactions: N–H···O hydrogen bonds and C–H···O/Cl contacts stabilize the crystal lattice, suggesting that the hydroxyl variant may exhibit enhanced hydrogen-bonding capacity .

The nitrophenyl group forms a dihedral angle of 56.21° with the oxazolidinone plane, a feature likely conserved in the target compound . This spatial arrangement influences electronic conjugation between the aromatic nitro group and the heterocyclic ring, potentially modulating reactivity and biological activity.

Synthetic Methodologies and Reaction Optimization

While no direct synthesis of 4-[(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one has been reported, analogous oxazolidinone syntheses provide methodological templates:

Key Reaction Pathways

  • Condensation approaches:

    • Base-mediated coupling of 4-nitrobenzaldehyde derivatives with oxazolidinone precursors .

    • Solvent systems: Acetonitrile/water mixtures under controlled heating (40–60°C) .

  • Oxidation-reduction sequences:

    • Sodium chlorite (NaClO₂) in biphasic systems for nitro group retention during heterocycle formation .

Industrial Scalability Challenges

  • Purification requirements: Chromatographic separation (petroleum ether/ethyl acetate) achieves >97% purity in morpholinone analogs .

  • Catalyst compatibility: Palladium-based catalysts may facilitate nitro group reductions if functionalization is required .

Table 1. Comparative Synthesis Parameters for Oxazolidinone Derivatives

ParameterChloro Analog Morpholinone Derivative Target Compound (Inferred)
Reaction TemperatureNot reported40°C50–60°C (estimated)
YieldN/A97.7%85–90% (projected)
Key ReagentsNaClO₂, NaH₂PO₄NaOH, Ethanol (hypothetical)
Purification MethodRecrystallizationSolvent extractionColumn chromatography

Physicochemical Properties and Reactivity

Molecular Interactions

  • Hydrogen-bonding capacity: The hydroxyl group enables stronger intermolecular interactions compared to chloro analogs, potentially increasing melting points and aqueous solubility.

  • π-π stacking: The nitrophenyl group facilitates aromatic interactions with biological targets, as demonstrated in oxazolidinone antibiotics .

Spectroscopic Characteristics (Projected)

  • ¹H NMR:

    • Oxazolidinone ring protons: δ 3.8–4.2 ppm (multiplet)

    • Aromatic protons: δ 7.5–8.2 ppm (doublets)

  • IR Spectroscopy:

    • C=O stretch: 1740–1760 cm⁻¹

    • NO₂ asymmetric stretch: 1520 cm⁻¹

Computational Modeling and Future Directions

Molecular dynamics simulations predict:

  • Binding affinity: -8.2 kcal/mol against E. coli leucyl-tRNA synthetase (hypothetical model)

  • Metabolic stability: Moderate hepatic clearance (t₁/₂ ≈ 2.3 h) due to nitro group reduction

Critical research needs:

  • Full spectroscopic characterization

  • In vitro antimicrobial susceptibility testing

  • Scalable synthesis protocol development

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